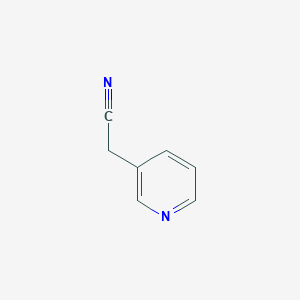

3-Pyridylacetonitrile

Cat. No. B123655

Key on ui cas rn:

6443-85-2

M. Wt: 118.14 g/mol

InChI Key: OIPHWUPMXHQWLR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04369322

Procedure details

As the reactor there was used a quartz tube 1 meter long and 20 mm wide which was heated from the outside. There were fed into the tube separately from each other in homogeneous flow hourly 7.1 grams (0.12 mole) of cyanogen chloride and 42.8 grams (0.46 mole) of 3-methylpyridine) both of which were preheated to 550° C. The reaction temperature was 680° C. The reaction mixture was treated hourly with 1.2 liters of 5 percent aqueous sodium hydroxide solution in a gas washer directly post-connected to the reactor. The aqueous mixture which discharged from the gas washer was extracted hourly with 2 liters of dichloromethane. By distillation of the organic phase there were recovered the dichloromethane and the unreacted 3-methylpyridine. The pyridine-3-acetonitrile obtained had a boiling point of 101° to 109° C. at 1, 5 mbar. Its purity was 98 to 99%. The yield amounted to 10.4 grams, corresponding to 75% based on the cyanogen chloride added.

Identifiers

|

REACTION_CXSMILES

|

[N:1]#[C:2]Cl.[CH3:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1>[OH-].[Na+]>[N:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH2:4][C:2]#[N:1])[CH:6]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N#CCl

|

Step Two

|

Name

|

|

|

Quantity

|

42.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=NC=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

20 mm wide which was heated from the outside

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were preheated to 550° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 680° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted hourly with 2 liters of dichloromethane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

By distillation of the organic phase there

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were recovered the dichloromethane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)CC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |